molecular formula C10H11NO B12630946 6-Amino-5-methyl-2,3-dihydro-1H-inden-1-one CAS No. 919077-99-9

6-Amino-5-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B12630946
CAS No.: 919077-99-9
M. Wt: 161.20 g/mol
InChI Key: XIKKZOOTGQVUGV-UHFFFAOYSA-N
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Description

6-Amino-5-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with a unique structure that includes an indanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-methyl-2,3-dihydro-1H-inden-1-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-methyl-2,3-dihydro-1H-inden-1-one.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-methyl-2,3-dihydro-1H-inden-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-Amino-5-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Amino-5-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The indanone core can interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2,3-dihydro-1H-inden-1-one: Lacks the amino group, making it less reactive in certain biological contexts.

    6-Amino-2,3-dihydro-1H-inden-1-one: Similar structure but without the methyl group, affecting its chemical properties and reactivity.

Uniqueness

6-Amino-5-methyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both the amino and methyl groups, which confer specific reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

919077-99-9

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

6-amino-5-methyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H11NO/c1-6-4-7-2-3-10(12)8(7)5-9(6)11/h4-5H,2-3,11H2,1H3

InChI Key

XIKKZOOTGQVUGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1N)C(=O)CC2

Origin of Product

United States

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